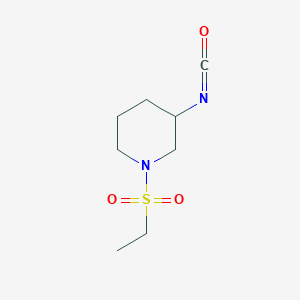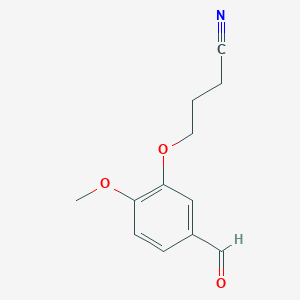
4-(5-Formyl-2-methoxyphenoxy)butanenitrile
Descripción general
Descripción
“4-(5-Formyl-2-methoxyphenoxy)butanenitrile” is an organic compound with the empirical formula C12H13NO3 . It has a molecular weight of 219.24 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(C=O)cc1OCCCC#N . The InChI representation is 1S/C12H13NO3/c1-15-11-5-4-10(9-14)8-12(11)16-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Environmental Chemistry and Toxicology
- Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, similar in structure to the target compound, have significant roles as tracers for biomass burning and in atmospheric chemistry. Their reactions with radicals like OH and NO3 are crucial for understanding their environmental fate and contribution to secondary organic aerosol (SOA) formation, suggesting potential research applications in studying air quality and pollution sources (Liu, Chen, & Chen, 2022).
Analytical Chemistry Applications
- Analysis of Nitrophenols in the Atmosphere : The study of nitrophenols, which share a phenolic structure with the compound of interest, involves advanced analytical techniques such as HPLC and GC-MS. This research highlights the importance of such compounds in environmental monitoring and the development of analytical methods for detecting organic pollutants in various matrices (Harrison et al., 2005).
Material Science and Environmental Impact
- Synthesis and Use of Phenolic Compounds in Industry : The review on the conversion of plant biomass to furan derivatives emphasizes the role of phenolic compounds like the one in the development of sustainable materials, fuels, and chemicals from renewable resources. This area of research is critical for advancing green chemistry and reducing dependency on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Toxicology and Human Health
- Xenoestrogenicity of Dental Materials : The concern around Bisphenol-A (BPA) and its derivatives, related to the target compound through their phenolic structure, in dental materials reflects the broader issue of endocrine-disrupting chemicals in consumer products. Research in this area contributes to understanding the health impacts of synthetic compounds and informs safer material design (Ruse, 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(5-formyl-2-methoxyphenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-11-5-4-10(9-14)8-12(11)16-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHRBOQTQGXTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



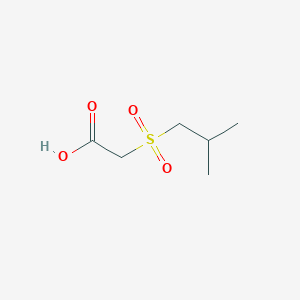
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3363010.png)
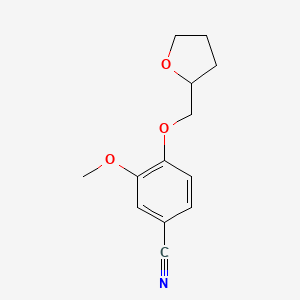
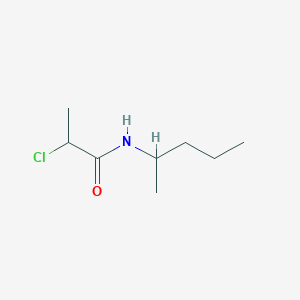
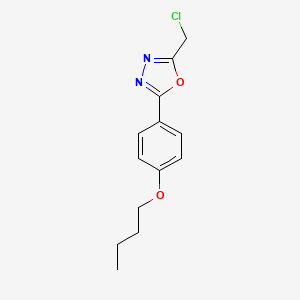

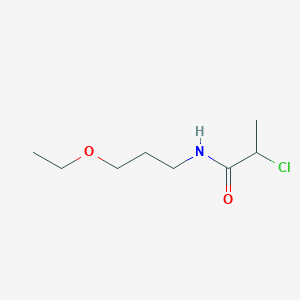
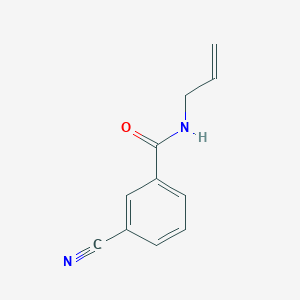
![4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid](/img/structure/B3363053.png)
![3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363060.png)
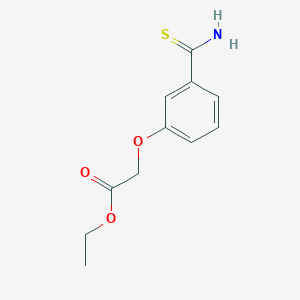
![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
